N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
CAS No.: 2034266-16-3
Cat. No.: VC6478871
Molecular Formula: C20H23NO5S
Molecular Weight: 389.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034266-16-3 |
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Molecular Formula | C20H23NO5S |
Molecular Weight | 389.47 |
IUPAC Name | N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide |
Standard InChI | InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) |
Standard InChI Key | OPCFRRASUAPUKY-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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4-Hydroxychroman-4-yl group: A bicyclic system comprising a benzopyran ring with a hydroxyl group at the 4-position, known for antioxidant activity in chroman derivatives.
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Propanamide linker: A three-carbon chain terminating in an amide bond, common in drug design for metabolic stability and target binding.
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4-(Methylsulfonyl)phenyl group: A sulfone-containing aryl moiety, frequently associated with cyclooxygenase-II (COX-II) inhibition in nonsteroidal anti-inflammatory drugs (NSAIDs) .
Molecular Formula:
Molecular Weight: 389.47 g/mol (calculated from atomic masses).
Theoretical Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | ~3.2 (estimated via fragment-based methods) |
Hydrogen Bond Donors | 2 (amide NH, chroman OH) |
Hydrogen Bond Acceptors | 5 (amide O, sulfone O₂, chroman O) |
Polar Surface Area | ~90 Ų |
These properties suggest moderate lipophilicity and the ability to cross biological membranes, aligning with drug-like characteristics .
Synthetic Pathways and Challenges
Proposed Synthesis
The synthesis likely involves a multi-step approach:
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Preparation of 4-Hydroxychroman-4-ylmethylamine:
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Reduction of 4-hydroxychroman-4-carboxylic acid to the corresponding alcohol, followed by amination via Curtius rearrangement or Gabriel synthesis.
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Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid:
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Sulfonation of 4-bromophenylpropanoic acid using methylsulfonyl chloride, followed by coupling via Ullmann or Suzuki reactions.
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Amide Bond Formation:
Reaction Scheme:
Stability Considerations
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The methylsulfonyl group may confer resistance to enzymatic degradation, enhancing metabolic stability.
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The chroman hydroxyl group could pose oxidative sensitivity, necessitating protective group strategies during synthesis.
Comparative Analysis with Structural Analogs
Future Directions and Research Gaps
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Synthetic Optimization: Improve yield and purity via microwave-assisted or flow chemistry techniques.
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In Vitro Profiling: Validate COX-II inhibition and antioxidant activity using enzyme assays and cell-based models.
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Toxicological Studies: Assess acute and chronic toxicity in preclinical models to establish safety margins.
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Structural Modifications: Explore halogenation or fluorination of the phenyl ring to enhance potency and bioavailability.
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